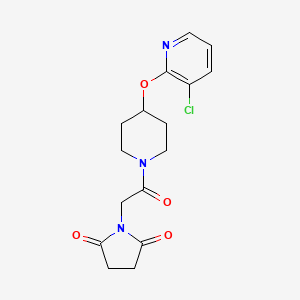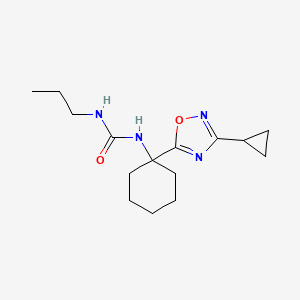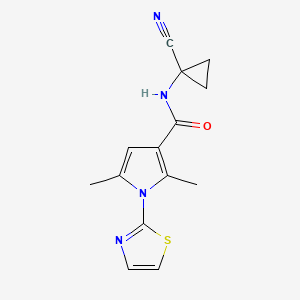
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, also known as CP-94,253, is a compound that has been extensively studied for its potential therapeutic applications. CP-94,253 is a small molecule that belongs to the class of pyrrole carboxamide compounds. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have anti-tumor activity. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to modulate the activity of ion channels, which are responsible for the transmission of pain signals. By modulating the activity of these ion channels, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the transmission of pain signals, thereby reducing pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain-related disorders. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide. One of the future directions is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for various pain-related disorders, such as neuropathic pain and inflammatory pain. Another future direction is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for cancer. In addition, future research could focus on developing more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, which would make it more accessible for research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrole-3-carboxylic acid, which is converted to its corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the amide is reacted with cyanocyclopropane in the presence of a base to yield N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders. In addition to its analgesic and anti-inflammatory properties, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has also been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-11(12(19)17-14(8-15)3-4-14)10(2)18(9)13-16-5-6-20-13/h5-7H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSWEXIHQUOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2573871.png)
![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)
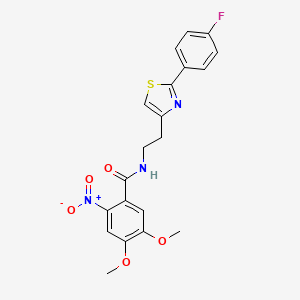
![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)
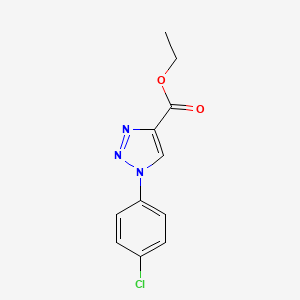
![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)
